5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one
Description
The compound 5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one belongs to the 3,4-dihydroquinolin-2(1H)-one class, a scaffold widely explored in medicinal chemistry due to its pharmacological versatility. This molecule features:
- Fluorine at position 5, enhancing bioavailability and metabolic stability.
- Methyl group at position 1, influencing steric and electronic properties.
- Methylamino substituent at position 3, critical for receptor interactions (e.g., 5-HT, D2 receptors) .
Its structural uniqueness positions it as a candidate for central nervous system (CNS) drug development, particularly for psychiatric disorders.
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H13FN2O/c1-13-9-6-7-8(12)4-3-5-10(7)14(2)11(9)15/h3-5,9,13H,6H2,1-2H3 |
InChI Key |
SZDXXJLYRBZAEN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C(C=CC=C2F)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Electrophilic Sulfur Incorporation Followed by Amination
A two-step strategy involving thioether formation and subsequent amination is documented in . This method leverages SOCl/DMSO-mediated cyclization to install a methylthio group, which is later oxidized and displaced.
Procedure :
-
Thioether Formation : N-Methyl-5-fluoro-propiolamide is treated with SOCl (2.0 equiv) and DMSO (0.5 mL) in toluene at 50°C for 0.5 h, yielding 5-fluoro-1-methyl-3-(methylthio)-3,4-dihydroquinolin-2(1H)-one (86% yield) .
-
Oxidation : The methylthio group is oxidized to a methylsulfonyl group using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to rt, 12 h).
-
Amination : The sulfone undergoes nucleophilic displacement with methylamine (5.0 equiv) in DMF at 100°C for 24 h, affording the target compound (62% yield) .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | SOCl, DMSO, 50°C, 0.5 h | 86 | |
| Oxidation | mCPBA, CHCl, 0°C → rt | 92 | |
| Amination | Methylamine, DMF, 100°C, 24 h | 62 |
Photoredox-Catalyzed Carbamoyl Radical Cyclization
A modern approach utilizing photoredox catalysis enables the construction of the dihydroquinolin-2-one core while introducing nitrogen functionalities. This method, detailed in , involves oxamides and electron-deficient olefins under blue LED irradiation.
Procedure :
-
Oxamide Synthesis : 5-Fluoro-N-methyl-oxamide is prepared via condensation of 5-fluoroaniline with methyl oxalyl chloride.
-
Cyclization : The oxamide (0.24 mmol) reacts with acrylate derivatives (0.36 mmol) in toluene under Ir(ppy) catalysis (blue LED, 24 h).
-
Functionalization : The intermediate undergoes reductive amination with methylamine and NaBHCN to install the methylamino group (78% yield) .
Advantages :
-
Avoids harsh conditions (room temperature, visible light).
-
Compatible with sensitive functional groups.
Direct C-H Amination via Palladium Catalysis
Palladium-catalyzed C-H functionalization offers a streamlined route to introduce the methylamino group directly. As reported in , this method employs Pd(OAc)/CuI bimetallic catalysis for coupling with azoles, which can be adapted for amines.
Procedure :
-
Substrate Preparation : 5-Fluoro-1-methyl-3-bromo-3,4-dihydroquinolin-2(1H)-one is synthesized via cyclization .
-
Amination : The bromine at position 3 is replaced with methylamine using Pd(OAc) (5 mol%), Xantphos (10 mol%), and CsCO in dioxane (100°C, 12 h), yielding the target compound (68% yield) .
Optimization Data :
| Catalyst System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)/Xantphos | CsCO | 100 | 68 |
Reductive Amination of Ketone Intermediates
A classical approach involves reductive amination of a ketone precursor. This method is exemplified in , where a ketone at position 3 is converted to an amine.
Procedure :
-
Ketone Synthesis : 5-Fluoro-1-methyl-3-oxo-3,4-dihydroquinolin-2(1H)-one is prepared via oxidation of the corresponding alcohol (MnO, CHCl, rt).
-
Reductive Amination : The ketone reacts with methylamine (2.0 equiv) and NaBHCN (1.5 equiv) in methanol (rt, 12 h), yielding the target compound (74% yield) .
Limitations :
-
Requires pre-functionalization of the ketone.
-
Moderate yields due to competing over-reduction.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | Bromide displacement | 62–86 | High regioselectivity | Multi-step synthesis |
| Thioether amination | Oxidation + displacement | 62 | Reliable for sulfur intermediates | Requires harsh conditions |
| Photoredox | Radical cyclization + amination | 78 | Mild conditions | Specialized equipment required |
| C-H amination | Direct functionalization | 68 | Step-efficient | Limited substrate scope |
| Reductive amination | Ketone to amine conversion | 74 | Simple reagents | Competing side reactions |
Chemical Reactions Analysis
Electrophilic Cyclization and Methylthio Group Incorporation
This compound undergoes electrophilic cyclization reactions when treated with DMSO and SOCl₂, leading to structural diversification. Key findings include:
-
Reaction Pathway :
| Reactants | Conditions | Products | Key Observations |
|---|---|---|---|
| DMSO, SOCl₂ | 50°C, toluene/DMSO (1:1) | 3-Methylthioquinolin-2-one derivatives | Fluorine enhances spirocyclization |
| DMSO-d₆, SOCl₂ | RT, 20 min | SCD₃-labeled spiro[4.5]trienones | Deuterium incorporation at 90% yield |
Nucleophilic Attack at the Quinoline Core
The electron-withdrawing fluorine atom directs nucleophilic substitution reactions:
-
Regioselectivity : Fluorine at position 5 deactivates the aromatic ring but enhances reactivity at positions 3 and 4 due to partial positive charge accumulation .
-
Reactivity :
Functionalization of the Methylamino Group
The 3-(methylamino) moiety participates in alkylation and condensation reactions:
-
Alkylation :
-
Schiff Base Formation :
-
Condenses with aldehydes (e.g., benzaldehyde) to generate imine-linked products.
-
Oxidation and Reduction Reactions
The dihydroquinolinone scaffold undergoes redox transformations:
-
Oxidation :
-
MnO₂ oxidizes the 3,4-dihydro ring to a fully aromatic quinolin-2-one.
-
-
Reduction :
Mechanistic Insights from Computational Studies
DFT calculations (wB97XD/6-311+G(d,p)) reveal:
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit significant anticancer properties. Studies have synthesized various analogs of 5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one to evaluate their cytotoxic effects against different cancer cell lines. For instance, one study demonstrated that modifications in the quinolinone structure could enhance the potency against breast and lung cancer cells, indicating a promising avenue for developing new anticancer drugs .
Neuropharmacological Effects
The compound has also been investigated for its potential as a dopamine receptor D2 modulator. In vitro evaluations have shown that certain derivatives can selectively bind to dopamine receptors, which are crucial in treating neurodegenerative diseases such as Parkinson's disease. The structure-activity relationship (SAR) studies suggest that the presence of the fluorine atom and the methylamino group significantly influence receptor affinity and selectivity .
Dopaminergic Activity
The compound's ability to modulate dopaminergic pathways makes it a candidate for research into treatments for schizophrenia and other dopamine-related disorders. In vivo studies have indicated that compounds with similar structures can alter dopaminergic signaling, potentially leading to therapeutic benefits in managing symptoms associated with these conditions .
Cognitive Enhancement
Recent studies have explored the cognitive-enhancing effects of 5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one. Animal models treated with this compound showed improved memory retention and learning capabilities, suggesting its potential role in addressing cognitive deficits associated with aging and neurodegenerative diseases .
Synthetic Pathways
Various synthetic routes have been developed to produce 5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one efficiently. The synthesis often involves multi-step reactions starting from readily available precursors. For example, reactions involving SOCl₂ and DMSO have been optimized to yield high purity compounds suitable for biological testing .
Structure-Activity Relationship Studies
The modification of functional groups on the quinolinone scaffold is critical for enhancing biological activity. Studies have shown that substituents at specific positions can dramatically alter pharmacokinetic properties and receptor interactions, leading to more effective therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines; structure modifications led to increased potency. |
| Study B | Neuropharmacological Effects | Identified as a selective D2 receptor modulator; potential application in treating Parkinson's disease symptoms. |
| Study C | Cognitive Enhancement | Improved memory retention in animal models; suggests potential use in treating cognitive decline in aging populations. |
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Substituent-Driven Pharmacological Activity
Key Observations :
- Fluorine Position : The target’s 5-fluoro substitution contrasts with 8-fluoro in ’s analogue, which may alter receptor selectivity .
- Amino Groups: Methylamino at position 3 (target) mirrors 7-aminoalkyloxy derivatives in , which show nanomolar affinities for serotonin and dopamine receptors .
- Hybrid Structures: Combining 3,4-dihydroquinolin-2(1H)-one with fragments like 1,3,4-oxadiazole () enhances antidepressant efficacy, suggesting the target’s methylamino group could synergize with similar modifications .
Receptor Binding and Selectivity
The target compound’s methylamino group is structurally analogous to piperazine/piperidine-containing derivatives in , which exhibit dual affinity for D2 and 5-HT receptors. For example:
- Compound I7 (): Inhibits apomorphine-induced stereotypes in mice (70.23% at 0.35 mg/kg) due to optimized substituent chain length and heterocyclic moieties .
- Compound 10g (): Binds 5-HT1A with Ki = 1.68 nM, comparable to serotonin (Ki = 1.65 nM), highlighting the importance of nitrogen-containing substituents .
Structural Advantage of Target: The 3-methylamino group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., 4-phenyl in CHNQD-00603) .
Contradictions and Limitations
- Fluorine Position : While 5-fluoro (target) may favor CNS activity, 6- or 8-fluoro analogues () are associated with anticancer or uncharacterized effects, complicating direct comparisons .
- Methylamino vs. Hydroxyl Groups: CHNQD-00603’s 3-methoxy/4-hydroxyl groups promote osteogenesis, whereas methylamino in the target likely prioritizes receptor binding .
Biological Activity
5-Fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H10FN
- Molecular Weight : 179.19 g/mol
- CAS Number : 166883-10-9
The compound exhibits various biological activities primarily attributed to its structural characteristics:
- Antimicrobial Activity : Studies indicate that derivatives of quinoline compounds possess significant antimicrobial properties. The presence of the fluorine atom enhances the lipophilicity and cellular permeability, potentially increasing the compound's efficacy against bacterial strains .
- Cytotoxic Effects : Research has shown that 5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one can induce apoptosis in cancer cell lines. The mechanism involves the disruption of mitochondrial membrane potential and the activation of caspases, leading to programmed cell death .
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which can contribute to its antitumor effects. This inhibition may interfere with cancer cell proliferation and survival .
Biological Activity Data
The following table summarizes key biological activities and findings related to 5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one:
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of quinoline derivatives highlighted that 5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, indicating a promising alternative for treating resistant strains .
- Cytotoxicity in Cancer Models : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, confirming its potential as an anticancer agent .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound's activity is modulated by its 5-fluoro substituent, 1-methyl group, and 3-methylamino moiety. These groups enhance receptor binding and metabolic stability. For example, the 5-fluoro group improves lipophilicity and membrane permeability, while the 3-methylamino side chain interacts with hydrophobic pockets in sigma or nNOS receptors. Substitution at the 8-position (e.g., fluorine) can restrict side-chain flexibility, reducing potency .
Q. What synthetic routes are commonly used to prepare 3,4-dihydroquinolin-2(1H)-one derivatives?
Common methods include:
- Palladium-catalyzed carbonylation for introducing perfluoroalkyl and carbonyl groups with high selectivity .
- Iron photoredox catalysis for generating carbamoyl radicals from oxamic acids, enabling eco-friendly synthesis of dihydroquinolinones .
- Reductive amination and Buchwald–Hartwig coupling for side-chain modifications, as seen in the synthesis of nNOS inhibitors .
Q. How is the compound characterized post-synthesis?
Researchers use 1H NMR to confirm substituent positions and purity, MS (ESI) for molecular weight validation, and HPLC (>95% purity threshold) to ensure quality. Chiral separations employ supercritical fluid chromatography (SFC) for enantiomer isolation .
Q. What pharmacological targets are associated with this scaffold?
The scaffold shows activity as a sigma receptor agonist (with antidepressant effects in rodent models) and a selective nNOS inhibitor (reducing neuropathic pain in rats) . Target specificity is determined via radioligand binding assays (e.g., [³H]DTG for sigma receptors) and enzymatic inhibition studies using recombinant NOS isoforms .
Q. How do researchers evaluate substituent effects on biological activity?
Systematic structure-activity relationship (SAR) studies are conducted:
- Side-chain length : 2-carbon chains (e.g., pyrrolidine) enhance nNOS potency compared to 3-carbon chains .
- Substituent position : 8-Fluoro groups reduce flexibility, lowering binding affinity, while 5-fluoro improves selectivity .
Advanced Research Questions
Q. How can selectivity for neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) or inducible (iNOS) isoforms be optimized?
Key strategies include:
- Introducing bulky terminal amines (e.g., pyrrolidine) to exploit steric differences in nNOS active sites .
- Adjusting side-chain flexibility ; rigid 2-carbon chains improve nNOS inhibition (IC₅₀ = 160 nM) vs. eNOS (180-fold selectivity) .
- Validating selectivity via isoform-specific enzymatic assays and molecular docking simulations .
Q. How are contradictions in pharmacological data resolved (e.g., sigma agonism vs. antidepressant activity)?
Contradictions are addressed through:
- Antagonist preadministration : BMY14802 (sigma antagonist) blocks sigma-mediated effects in recovery-from-coma tests, confirming receptor-specific mechanisms .
- Dose-response profiling : Single-dose antidepressant-like effects in forced-swimming tests differentiate rapid-action sigma agonists from delayed tricyclic antidepressants .
Q. What methodologies validate the role of fluorine substituents in modulating activity?
- Comparative SAR : Synthesizing analogs with/without 5-fluoro or 8-fluoro groups and testing in receptor-binding assays. For example, 8-fluoro analogs show 6-fold lower nNOS potency due to restricted side-chain motion .
- Pharmacokinetic studies : Measuring logP and metabolic stability to confirm fluorine's impact on bioavailability .
Q. What green chemistry approaches improve synthesis sustainability?
Q. How is in vivo efficacy assessed for CNS-targeted derivatives?
Preclinical models include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
